REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([NH:14][CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)([CH3:3])[CH3:2]>C(O)C.[Pd]>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([NH:14][CH:15]2[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]2)[CH:8]=[CH:9][C:10]=1[NH2:11])([CH3:3])[CH3:2]
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Name
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|
Quantity
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1.49 g
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Type
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reactant
|
Smiles
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C(C)(C)OC=1C=C(C=CC1[N+](=O)[O-])NC1CCN(CC1)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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150 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered on Clarcel
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Type
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WASH
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Details
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the Clarcel is rinsed with ethanol
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
the residue is purified by chromatography on a 70 g silica cartridge, elution
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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C(C)(C)OC1=C(C=CC(=C1)NC1CCN(CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |